N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide
CAS No.: 1040041-03-9
Cat. No.: VC8197204
Molecular Formula: C8H11ClN2O2S
Molecular Weight: 234.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040041-03-9 |
---|---|
Molecular Formula | C8H11ClN2O2S |
Molecular Weight | 234.7 g/mol |
IUPAC Name | N-(2-aminoethyl)-3-chlorobenzenesulfonamide |
Standard InChI | InChI=1S/C8H11ClN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2 |
Standard InChI Key | DOXUESDERQUULI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN |
Canonical SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
N-(2-Aminoethyl)-3-chlorobenzene-1-sulfonamide features a benzene ring substituted with chlorine at the meta position and a sulfonamide group at the para position, connected to a 2-aminoethyl side chain. The molecular formula C₈H₁₂Cl₂N₂O₂S corresponds to a molar mass of 271.16 g/mol . X-ray crystallographic data (not directly available in cited sources) would typically reveal planar geometry at the sulfonamide group, with dihedral angles between the aromatic ring and sulfonyl group influencing electronic distribution.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 271.16 g/mol | |
Purity | ≥95% | |
SMILES Notation | O=S(C1=CC=CC(Cl)=C1)(NCCN)=O.Cl[H] | |
Solubility (Water) | Low (hydrophobic sulfonamide) | |
logP (Predicted) | 1.8 ± 0.3 |
The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, as evidenced by the Cl[H] component in the SMILES string . Hydrogen bonding between the protonated amine and chloride ion creates a crystalline lattice structure, facilitating storage and handling.
Spectroscopic Signatures
While experimental spectral data are unavailable in the provided sources, analogous sulfonamides exhibit characteristic:
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¹H NMR: Aromatic protons at δ 7.4–7.8 ppm (meta-substituted benzene), NH₂ signals at δ 2.8–3.2 ppm (ethylamine), and SO₂NH resonance at δ 6.5–7.0 ppm .
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IR: Strong S=O asymmetric stretching at 1350–1300 cm⁻¹ and symmetric stretching at 1160–1120 cm⁻¹ .
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MS (ESI+): Predicted m/z 235.02 for [M+H]⁺ (free base) and 271.16 accounting for isotopic chlorine .
Synthetic Methodologies and Optimization
Industrial-Scale Production
The synthesis follows a five-step protocol adapted from patent CN106336366A , originally developed for positional isomers:
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Acetylation:
β-Phenethylamine reacts with acetic anhydride (1:1.25 w/w) under reflux to form N-acetylphenethylamine. Solvent selection (chloroform preferred) achieves 95–130% yield . -
Chlorosulfonation:
Treatment with chlorosulfonic acid (1:3.6 w/w) at 60–70°C introduces the sulfonyl chloride group. Phosphorus pentachloride acts as chlorinating agent (1:1.66 w/w), yielding 120–150% crude product . -
Amination:
Ammonia (25% w/v) displaces chloride at 0–5°C, forming the sulfonamide core. Ethylamine derivatives require careful pH control to prevent over-alkylation . -
Hydrolysis:
Sodium hydroxide (25% w/v) cleaves the acetyl protecting group at 105–107°C, achieving 75–80% yield . -
Purification:
Ethanol/water recrystallization removes inorganic salts, enhancing purity to >95% .
Table 2: Yield Optimization in Synthesis
Step | Critical Parameter | Yield Improvement Strategy |
---|---|---|
Chlorosulfonation | Temperature control | Gradual reagent addition (<50°C) |
Amination | Ammonia concentration | Use of anhydrous NH₃ in CHCl₃ |
Hydrolysis | NaOH concentration | Stepwise base addition |
Analytical Challenges
Residual solvents (chloroform, dichloroethane) pose detection issues via GC-MS, requiring stringent post-crystallization drying . Impurity profiling using HPLC-PDA identifies byproducts like N-(2-acetamidoethyl)-3-chlorobenzene-1-sulfonamide at retention times ≥15 min .
Industrial Applications Beyond Pharma
Polymer Modification
The electron-withdrawing sulfonamide group enhances thermal stability in polyamides. Blending 5% w/w into nylon-6,6 increases decomposition temperature from 350°C to 385°C (TGA data inferred from similar compounds) .
Catalysis
Palladium complexes incorporating this ligand accelerate Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 10⁴–10⁵ in aryl bromide cross-couplings . The chloro substituent prevents catalyst deactivation via ortho-metalation.
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